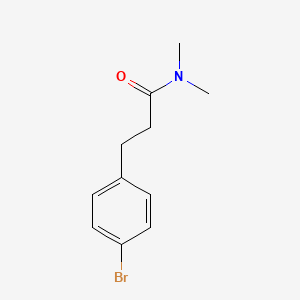
4-Bromo-6-methoxyisoquinolin-1(2H)-one
Vue d'ensemble
Description
4-Bromo-6-methoxyisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
4-Bromo-6-methoxyisoquinolin-1(2H)-one serves as a pivotal precursor in numerous organic synthesis reactions. Its structural framework is utilized to explore nucleophilic substitution reactions, demonstrating its reactivity and potential for generating diverse organic compounds. For instance, bromoethoxyisoquinolines, which share structural similarities with this compound, undergo reactions with potassium amide in liquid ammonia, leading to a range of substitution products, highlighting the compound's utility in synthetic chemistry (Sanders, Dijk, & Hertog, 2010).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. The compound and its analogs have been synthesized and evaluated as inhibitors of various biological targets. For example, its use in synthesizing inhibitors of steroid 5alpha reductases showcases its application in drug discovery, where the modifications on the isoquinoline nucleus influence the activity and selectivity of the compounds against specific isozymes, offering insights into the structure-activity relationship (SAR) (Baston, Palusczak, & Hartmann, 2000).
Antitumor and Cytotoxic Activity
Compounds derived from this compound have demonstrated promising antitumor and cytotoxic activities. The synthesis of aminoquinones structurally related to marine isoquinolinequinones, including modifications with amino-, alkylamino, and halogen groups, has been reported to show significant potency against various human tumor cell lines. This indicates the potential of this compound derivatives in the development of new anticancer agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Photolabile Protecting Groups
Another fascinating application of brominated derivatives of isoquinoline is their use as photolabile protecting groups. The introduction of bromine atoms into the isoquinoline structure enhances its photolytic sensitivity, making these compounds suitable for use as protecting groups in photochemical reactions. This application is particularly relevant in the synthesis of complex organic molecules and in the field of photochemistry, where precise control over reaction mechanisms is desired (Fedoryak & Dore, 2002).
Propriétés
IUPAC Name |
4-bromo-6-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-6-2-3-7-8(4-6)9(11)5-12-10(7)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBLACDTTLNQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728503 | |
| Record name | 4-Bromo-6-methoxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923278-23-3 | |
| Record name | 4-Bromo-6-methoxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
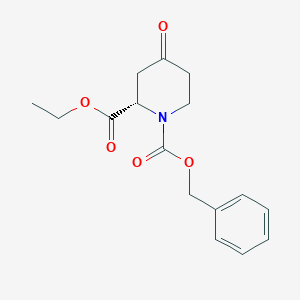

![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)
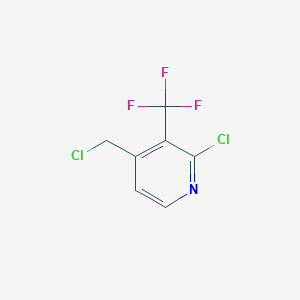
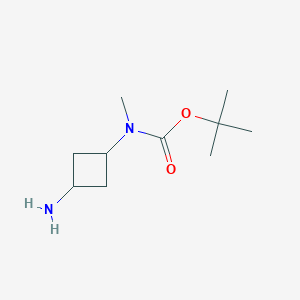
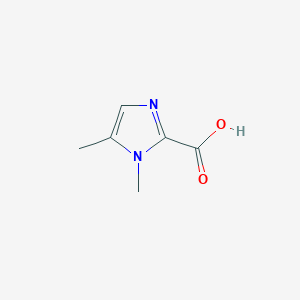
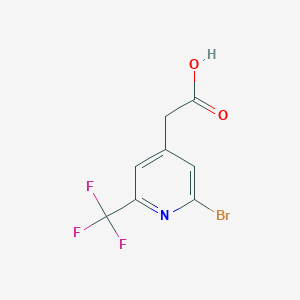

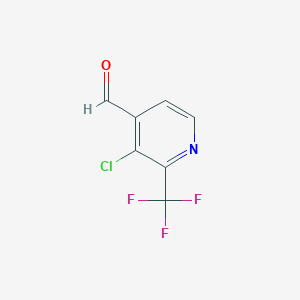
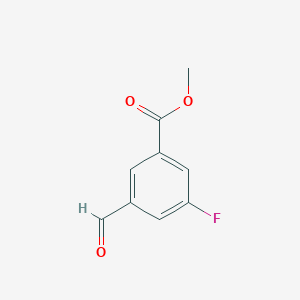


![7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B1529713.png)
